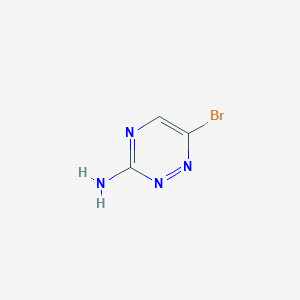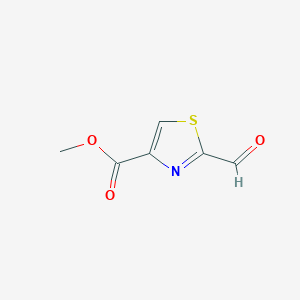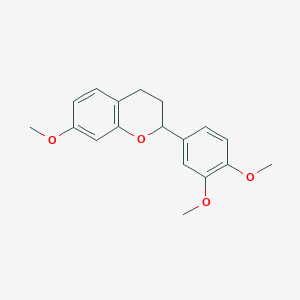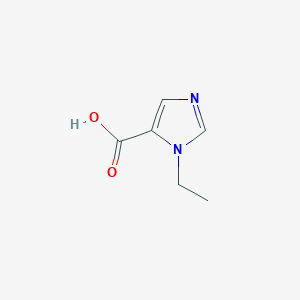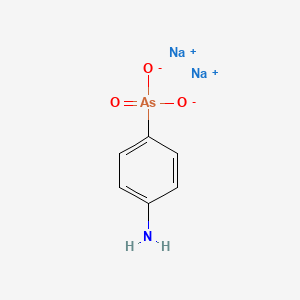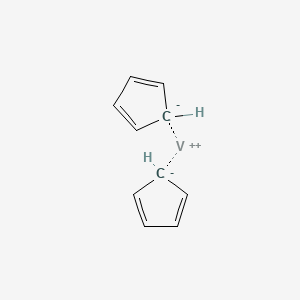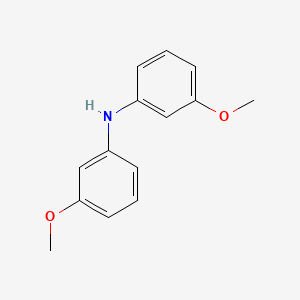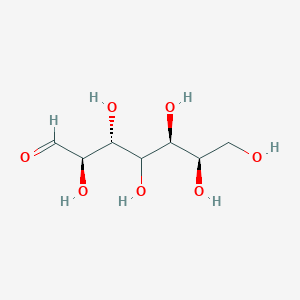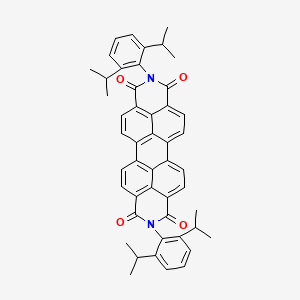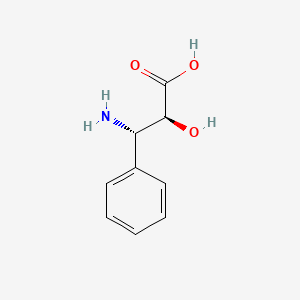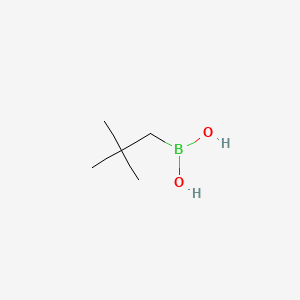
ネオペンチルボロン酸
説明
Neopentylboronic acid, also known as 2,2-Dimethylpropylboronic acid, is a chemical compound with the empirical formula C5H13BO2 . It has a molecular weight of 115.97 .
Synthesis Analysis
While specific synthesis methods for Neopentylboronic acid are not directly mentioned in the search results, boronic acids are generally prepared by reaction of organolithium compounds or Grignard reagents with borate esters .Molecular Structure Analysis
The molecular structure of Neopentylboronic acid consists of a boron atom bonded to an oxygen atom and a neopentyl group (2,2-dimethylpropyl group) .Chemical Reactions Analysis
Neopentylboronic acid is used as a reactant for the preparation of alkylarenes via tetraphosphine-palladium-catalyzed Suzuki cross-coupling with aryl halides .Physical And Chemical Properties Analysis
Neopentylboronic acid is a white to yellow and faint beige to beige powder . It has a melting point of 85-89 °C and a predicted boiling point of 191.7±23.0 °C . The density is predicted to be 0.905±0.06 g/cm3 .科学的研究の応用
鈴木・宮浦カップリング
ネオペンチルボロン酸は、鈴木・宮浦カップリングにおける試薬として使用されます . これは、これまで開発されてきた遷移金属触媒を用いる炭素-炭素結合形成反応の中で最も広く用いられていると言えるでしょう . その成功は、非常に穏和で官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
プロト脱ボロン化
ネオペンチルボロン酸は、ピナコールボロン酸エステルとして、1°、2°、および3°アルキルボロン酸エステルのプロト脱ボロン化に使用されます . これは、必要に応じてシーケンスの最後にホウ素部分を除去するために開発されたラジカルアプローチです .
アルケンの反マルコフニコフ型ヒドロメチル化
マテソン-CH2-ホモロゲーションと組み合わせることで、ネオペンチルボロン酸のプロト脱ボロン化により、形式的なアルケンの反マルコフニコフ型ヒドロメチル化が可能になります . これは価値のある変換ですが、これまで知られていませんでした .
δ-®-コニセインとインドリジジン 209B の合成
ネオペンチルボロン酸のプロト脱ボロン化は、δ-®-コニセインとインドリジジン 209B の形式的完全合成に使用されました .
(-)-Δ8-THC とコレステロールの合成
ヒドロメチル化シーケンスは、メトキシ保護された(-)-Δ8-THC とコレステロールに適用されました .
Pd 触媒によるアリール化
ネオペンチルボロン酸は、Pd 触媒によるアリール化に使用されます . これは、アリール基が分子に導入されるタイプの反応です .
将来の方向性
Boronic acids, including Neopentylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
作用機序
- Its primary target is the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming process .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Neopentylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of aryl- and alkenylboronic acids with palladium (II) complexes, forming a palladium-carbon bond . Neopentylboronic acid interacts with various enzymes and proteins, including palladium complexes, to facilitate this reaction. The nature of these interactions involves the migration of aryl and alkenyl groups from the boronic acid to the palladium complex, which is a fundamental step in the catalytic cycle of the reaction .
Cellular Effects
Neopentylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, leading to changes in cell function. For instance, neopentylboronic acid can modulate the activity of enzymes involved in the Suzuki-Miyaura reaction, thereby influencing the overall metabolic flux within the cell . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of neopentylboronic acid involves its interaction with palladium complexes in the Suzuki-Miyaura reaction. This interaction leads to the formation of a palladium-carbon bond through the transmetalation process . Neopentylboronic acid binds to the palladium complex, facilitating the transfer of aryl and alkenyl groups to the palladium center. This process is crucial for the catalytic cycle of the reaction and is influenced by the presence of hydroxide ions (OH-) which affect the pathways of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neopentylboronic acid can change over time due to its stability and degradation. Neopentylboronic acid is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish with prolonged exposure to certain conditions . These temporal effects are important to consider when using neopentylboronic acid in biochemical experiments.
Dosage Effects in Animal Models
The effects of neopentylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to cellular structures and functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with neopentylboronic acid.
Metabolic Pathways
Neopentylboronic acid is involved in various metabolic pathways, particularly those related to the Suzuki-Miyaura reaction. It interacts with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its effectiveness in biochemical reactions, as it facilitates the transfer of aryl and alkenyl groups to palladium complexes .
Transport and Distribution
Within cells and tissues, neopentylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, enhancing its effectiveness in biochemical reactions. The transport and distribution of neopentylboronic acid are essential for its activity and function within the cell .
Subcellular Localization
Neopentylboronic acid is localized in specific subcellular compartments, where it exerts its activity and function. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of neopentylboronic acid is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate the desired reactions .
特性
IUPAC Name |
2,2-dimethylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPOZKMTAGEGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584920 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701261-35-0 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




